4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid
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Overview
Description
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydronaphthyl group through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid typically involves the following steps:
Formation of the Tetrahydronaphthyl Intermediate: The tetrahydronaphthyl group is synthesized through a series of hydrogenation reactions starting from naphthalene derivatives.
Thioether Formation: The tetrahydronaphthyl intermediate is then reacted with a thiol compound under controlled conditions to form the thioether linkage.
Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with retinoic acid receptors (RARs), which are nuclear transcription factors involved in gene regulation.
Pathways Involved: By binding to RARs, the compound can modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl)benzoic acid: A derivative with a carbamoyl group instead of a thioether linkage.
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carboxamido)benzoic acid: Another derivative with a carboxamido group.
Uniqueness
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its carbamoyl and carboxamido derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
173156-86-0 |
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Molecular Formula |
C21H24O2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H24O2S/c1-20(2)11-12-21(3,4)18-13-16(9-10-17(18)20)24-15-7-5-14(6-8-15)19(22)23/h5-10,13H,11-12H2,1-4H3,(H,22,23) |
InChI Key |
VQSWHITYDQDEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)SC3=CC=C(C=C3)C(=O)O)(C)C)C |
Origin of Product |
United States |
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